molecular formula C16H17NO2 B3090945 (R)-Methyl 2-(benzylamino)-2-phenylacetate CAS No. 121440-91-3

(R)-Methyl 2-(benzylamino)-2-phenylacetate

Cat. No.: B3090945
CAS No.: 121440-91-3
M. Wt: 255.31 g/mol
InChI Key: BKILDAUSVSANBG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-(benzylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group and a phenyl group attached to the same carbon atom, which is also bonded to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(benzylamino)-2-phenylacetate typically involves the esterification of ®-2-(benzylamino)-2-phenylacetic acid. One common method is the reaction of the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(benzylamino)-2-phenylacetate may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of trimethylchlorosilane in methanol has been reported as an effective method for the esterification of amino acids, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(benzylamino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino ketones or carboxylic acids, while reduction may produce benzylamino alcohols.

Scientific Research Applications

®-Methyl 2-(benzylamino)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(benzylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Benzylamino)-1-phenylethanol: This compound is structurally similar but contains a hydroxyl group instead of an ester group.

    ®-2-(Benzylamino)-2-phenylacetic acid: This compound is the acid precursor to ®-Methyl 2-(benzylamino)-2-phenylacetate.

Uniqueness

®-Methyl 2-(benzylamino)-2-phenylacetate is unique due to its ester functionality, which allows it to participate in a wider range of chemical reactions compared to its acid or alcohol counterparts. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl (2R)-2-(benzylamino)-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKILDAUSVSANBG-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-(benzylamino)-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-(benzylamino)-2-phenylacetate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 2-(benzylamino)-2-phenylacetate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 2-(benzylamino)-2-phenylacetate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 2-(benzylamino)-2-phenylacetate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 2-(benzylamino)-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.